Sodium tri-sec-butylborohydride

Catalog No.
S742917
CAS No.
67276-04-4
M.F
C12H27BNa
M. Wt
205.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tri-sec-butylborohydride

CAS Number

67276-04-4

Product Name

Sodium tri-sec-butylborohydride

Molecular Formula

C12H27BNa

Molecular Weight

205.15 g/mol

InChI

InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1

InChI Key

VSQOLIPZGAUEAK-UHFFFAOYSA-N

SMILES

[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+]

Canonical SMILES

[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+]

The development of N-Selectride in the 1970s by Herbert C. Brown, a Nobel laureate in Chemistry, represented a significant advancement in organic synthesis. N-Selectride offered several advantages over existing reducing agents, including its exceptional selectivity, mild reaction conditions, and functional group tolerance.


Molecular Structure Analysis

The Lewis structure of N-Selectride features a central boron atom (B) bonded to four groups: a hydride (H) and three bulky sec-butyl groups (CH(CH3)C2H5). The negative charge is delocalized across the three sec-butyl groups, creating a tetrahedral anionic complex (BH(sec-Bu)3⁻) and a sodium cation (Na⁺) to balance the charge [].

The key feature of N-Selectride's structure is the steric hindrance caused by the three bulky sec-butyl groups. This steric bulk hinders the approach of the reducing agent to the substrate, leading to exceptional chemoselectivity. The hydride attached to the boron atom is the reactive site for reduction reactions.


Chemical Reactions Analysis

Synthesis

N-Selectride is typically synthesized by the reaction of diborane (B2H6) with tert-butylmagnesium chloride (t-BuMgCl) at low temperatures (-78 °C).

B2H6 + 3 t-BuMgCl → 2 NaBH(sec-Bu)3 + 3 MgCl2

Decompositon

N-Selectride decomposes upon exposure to air or moisture, releasing hydrogen gas and forming borane and butyl hydroxide byproducts [].

Reduction Reactions

N-Selectride is a versatile reducing agent involved in various organic transformations. Here are some examples:

  • Carbonyl Reduction: N-Selectride selectively reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.
RCHO + NaBH(sec-Bu)3 -> RCH2OH (aldehyde to primary alcohol)RCOR' + NaBH(sec-Bu)3 -> RCH(OH)R' (ketone to secondary alcohol)
  • Imine Reduction: N-Selectride can reduce imines to secondary amines.
R2C=NR' + NaBH(sec-Bu)3 -> R2CHNR' (imine to secondary amine)
  • Epoxide Reduction: N-Selectride regioselectively opens epoxides to form primary or secondary alcohols depending on the substitution pattern.

These are just a few examples, and N-Selectride can participate in many other reduction reactions in organic synthesis.


Physical And Chemical Properties Analysis

  • Melting Point: Not available ( decomposes before melting) []
  • Boiling Point: Not available ( decomposes before boiling) []
  • Solubility: Soluble in THF, insoluble in water []
  • Stability: Air and moisture sensitive []

Reducing Agent:

Sodium tri-sec-butylborohydride (NaBH(sec-Bu)₃), also known as N-Selectride or sodium tris(3-methyl-2-butyl)borohydride, is a valuable reducing agent widely used in organic synthesis. Its bulky sec-butyl groups contribute to its unique properties compared to other borohydride reducing agents, such as sodium borohydride (NaBH₄).

N-Selectride selectively reduces various functional groups, including aldehydes, ketones, imines, and epoxides, to their corresponding alcohols. It exhibits milder reducing properties compared to lithium aluminum hydride (LiAlH₄), making it suitable for reactions involving sensitive functionalities. Additionally, its steric bulk allows for chemoselective reduction, favoring reactions at less sterically hindered sites within a molecule [].

Dehydrogenative Coupling:

N-Selectride finds application in dehydrogenative coupling reactions, which form carbon-carbon bonds by removing hydrogen atoms from two different molecules. This approach offers an alternative to traditional coupling methods that often require harsh conditions or expensive catalysts. Recent research demonstrates the effectiveness of N-Selectride in promoting the dehydrogenative coupling of alcohols with hydrosilanes to form alkenes []. This method offers a valuable tool for synthesizing complex organic molecules with improved atom economy and efficiency.

Other Applications:

Beyond its primary uses in reduction and dehydrogenative coupling, N-Selectride finds application in various other areas of scientific research. These include:

  • Polymer synthesis: N-Selectride can initiate the polymerization of certain monomers, contributing to the development of functional polymers with specific properties [].
  • Medicinal chemistry: The selective reduction capabilities of N-Selectride play a role in the synthesis of various pharmaceutical compounds [].

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (31.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (68.6%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (31.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

67279-07-6
67276-04-4

Dates

Modify: 2023-08-15

Explore Compound Types